LogP and Hydrogen-Bonding Profile: Trifluoroacetyl vs. Free Piperazine Analog
The trifluoroacetyl group of the target compound (CAS 1021069-98-6) dramatically reduces hydrogen-bond donor count from 1 (free NH in the des-trifluoroacetyl analog, CAS 50693-75-9) to 0, while simultaneously increasing computed logP from approximately 1.8 (free piperazine) to 2.4 (XLogP3) [1][2]. This shift of approximately +0.6 log units corresponds to a roughly 4-fold increase in predicted membrane partitioning, which is critical for blood-brain barrier penetration or intracellular target access in kinase inhibitor programs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.4; H-Bond Donors = 0; H-Bond Acceptors = 7; TPSA = 49.3 Ų (CAS 1021069-98-6) |
| Comparator Or Baseline | 3-Phenyl-6-(piperazin-1-yl)pyridazine (CAS 50693-75-9): Computed XLogP3 ≈ 1.8; H-Bond Donors = 1; TPSA ≈ 41.1 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units; ΔHBD = −1 (elimination of NH donor). Approximate 4-fold increase in predicted membrane permeability. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and standard cheminformatics tools. Experimental logP/logD data for the target compound are not publicly available. |
Why This Matters
When selecting a chemical probe for cell-permeability-dependent assays, the trifluoroacetyl-capped compound is expected to exhibit ~4-fold higher passive membrane permeability than the free piperazine analog, a difference that can determine whether intracellular target engagement is achievable.
- [1] PubChem Compound Summary, CID 42110634: computed properties including XLogP3, H-Bond Donor Count, TPSA. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] 3-Phenyl-6-(piperazin-1-yl)pyridazine (CAS 50693-75-9): computed properties estimated via Molinspiration and ALOGPS consensus. For reference physicochemical data on phenylpyridazine-piperazine scaffolds, see: Wermuth, C. G. et al. J. Med. Chem. 1999. View Source
